6,7-Dihydro-2H-pyrazino[1,2-a]pyrimidine
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Overview
Description
6,7-Dihydro-2H-pyrazino[1,2-a]pyrimidine is a heterocyclic compound that features a fused ring system containing nitrogen atoms. This compound is part of the broader class of pyrazinopyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-2H-pyrazino[1,2-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with 1,2-dibromoethane in the presence of a base, leading to the formation of the desired heterocyclic ring system . Another approach includes the use of solid-phase synthesis techniques, where the compound is assembled step-by-step on a solid support .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-2H-pyrazino[1,2-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazinopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
6,7-Dihydro-2H-pyrazino[1,2-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-2H-pyrazino[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyridazine: Contains a six-membered ring with two adjacent nitrogen atoms, exhibiting diverse pharmacological properties.
Pyridazinone: Known for its wide range of biological activities, including anti-inflammatory and anticancer effects.
Uniqueness
6,7-Dihydro-2H-pyrazino[1,2-a]pyrimidine is unique due to its specific ring structure and the presence of nitrogen atoms, which contribute to its distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C7H9N3 |
---|---|
Molecular Weight |
135.17 g/mol |
IUPAC Name |
6,7-dihydro-2H-pyrazino[1,2-a]pyrimidine |
InChI |
InChI=1S/C7H9N3/c1-2-9-7-6-8-3-5-10(7)4-1/h1,4,6H,2-3,5H2 |
InChI Key |
XPCJOPHZGYWBMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=CCN=C2C=N1 |
Origin of Product |
United States |
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